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Introduction

MR10 (Myeloid Receptor 10) is a recently identified cell surface receptor predominantly

expressed on myeloid cells, such as macrophages and dendritic cells. Emerging evidence

suggests that MR10 plays a critical role in the innate immune response by recognizing specific

pathogen-associated molecular patterns (PAMPs). Upon ligand binding, MR10 is believed to

initiate a signaling cascade involving the recruitment of the adaptor protein MyD88.[1][2][3][4]

This interaction subsequently activates downstream pathways, including the NF-κB and MAPK

signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α and IL-

6.[4][5][6] These application notes provide a comprehensive guide to the laboratory techniques

essential for elucidating the function and signaling pathways of MR10.
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Ligand K_D (nM) Kon (1/Ms) Koff (1/s) Assay Method

PAMP-A 25.3 2.1 x 10^5 5.3 x 10^-3
Surface Plasmon

Resonance

PAMP-B 150.8 1.5 x 10^4 2.3 x 10^-3
Bio-Layer

Interferometry

Synthetic Agonist

1
12.1 3.5 x 10^5 4.2 x 10^-3

Surface Plasmon

Resonance

Synthetic

Antagonist 1
55.6 8.9 x 10^4 4.9 x 10^-3

Surface Plasmon

Resonance

Table 2: MR10-Mediated Cytokine Production in Macrophages

Treatment TNF-α (pg/mL) IL-6 (pg/mL)

Untreated 10.5 ± 2.1 5.2 ± 1.3

PAMP-A (100 ng/mL) 850.3 ± 45.2 1200.7 ± 89.4

PAMP-B (100 ng/mL) 250.1 ± 18.9 450.6 ± 33.1

Synthetic Agonist 1 (1 µM) 950.8 ± 67.3 1500.2 ± 110.5

Synthetic Antagonist 1 (10 µM)

+ PAMP-A (100 ng/mL)
50.2 ± 8.7 75.4 ± 12.6

Signaling Pathway and Experimental Workflows
MR10 Signaling Pathway

The binding of a PAMP ligand to MR10 induces receptor dimerization and the recruitment of

the MyD88 adaptor protein.[1][2] This event initiates a downstream signaling cascade,

activating both the NF-κB and MAPK pathways, which are crucial for the inflammatory

response.[4][5][6]
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MR10 initiates NF-κB and MAPK signaling pathways.
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Experimental Workflow: Co-Immunoprecipitation

This workflow outlines the key steps for investigating the interaction between MR10 and its

binding partners.

Workflow for MR10 Co-Immunoprecipitation.

Experimental Protocols
Protocol 1: Co-Immunoprecipitation of MR10 and MyD88
This protocol details the co-immunoprecipitation of MR10 to identify interacting proteins, such

as MyD88.[7][8]

Materials:

Cells expressing MR10 (e.g., macrophage cell line)

Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

protease and phosphatase inhibitors)

Anti-MR10 antibody

Normal IgG (isotype control)

Protein A/G magnetic beads

Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

Elution Buffer (e.g., 2x Laemmli sample buffer)[9]

Reagents for Western blotting

Procedure:

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (lysate) to a new tube.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

Centrifuge and transfer the supernatant to a new tube.

Incubate the pre-cleared lysate with anti-MR10 antibody or normal IgG overnight at 4°C

with gentle rotation.

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

Washing and Elution:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with Wash Buffer.

After the final wash, remove all supernatant.

Elute the protein complexes by adding Elution Buffer and heating at 95°C for 5 minutes.

Analysis:

Analyze the eluted proteins by Western blotting using antibodies against MR10 and

MyD88.

Protocol 2: Western Blotting for Phosphorylated MAPK
This protocol is for detecting the phosphorylation of MAPK pathway proteins (ERK, JNK, p38)

following MR10 activation.[10][11][12]

Materials:

Cell lysates prepared in RIPA buffer with phosphatase inhibitors.[9]
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SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA in TBST)[10][11]

Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and total

protein controls)

HRP-conjugated secondary antibody

ECL detection reagents

Procedure:

Sample Preparation and Gel Electrophoresis:

Quantify protein concentration of lysates.

Denature protein samples in Laemmli buffer at 95°C for 5 minutes.[9]

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation

is achieved.

Protein Transfer:

Transfer proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.

Detection:

Apply ECL detection reagents and visualize the bands using a chemiluminescence

imaging system.

Strip the membrane and re-probe for total MAPK proteins as a loading control.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Cytokine Quantification
This protocol describes the measurement of secreted cytokines (TNF-α, IL-6) in cell culture

supernatants.[13][14]

Materials:

ELISA plate pre-coated with capture antibody for the cytokine of interest

Cell culture supernatants

Recombinant cytokine standards

Detection antibody (biotinylated)

Avidin-HRP conjugate

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Wash buffer (PBS with 0.05% Tween-20)

Plate reader

Procedure:

Standard and Sample Preparation:
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Prepare a serial dilution of the recombinant cytokine standard.

Add standards and samples to the appropriate wells of the ELISA plate.

Incubate for 2 hours at room temperature.

Detection:

Wash the plate four times with Wash Buffer.

Add the detection antibody to each well and incubate for 1 hour at room temperature.

Wash the plate four times.

Add Avidin-HRP conjugate and incubate for 1 hour at room temperature.

Wash the plate four times.

Signal Development and Measurement:

Add TMB substrate and incubate in the dark for 15-30 minutes.

Add Stop Solution to stop the reaction.

Read the absorbance at 450 nm using a plate reader.

Calculate cytokine concentrations from the standard curve.

Protocol 4: Flow Cytometry for MR10 Cell Surface
Expression
This protocol is for quantifying the cell surface expression of MR10 on different cell populations.

[15][16][17][18]

Materials:

Single-cell suspension of cells of interest

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
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Fc block (to prevent non-specific antibody binding)

Fluorochrome-conjugated anti-MR10 antibody

Isotype control antibody

Viability dye (e.g., DAPI, Propidium Iodide)

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension and adjust the cell concentration to 1x10⁶ cells/mL.

Wash the cells with Flow Cytometry Staining Buffer.

Staining:

Block Fc receptors by incubating cells with Fc block for 10-15 minutes.

Add the fluorochrome-conjugated anti-MR10 antibody or isotype control and incubate for

30 minutes at 4°C in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

Analysis:

Resuspend the cells in Flow Cytometry Staining Buffer containing a viability dye.

Acquire data on a flow cytometer.

Analyze the data to determine the percentage of MR10-positive cells and the mean

fluorescence intensity.

Protocol 5: CRISPR-Cas9 Mediated Knockout of MR10
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This protocol provides a general framework for generating MR10 knockout cell lines using

CRISPR-Cas9 technology.[19][20][21][22][23]

Materials:

Target cell line

sgRNA expression vectors targeting MR10

Cas9 expression vector

Transfection reagent or electroporation system

Puromycin or other selection agent (if applicable)

Reagents for genomic DNA extraction, PCR, and sequencing

Procedure:

sgRNA Design and Cloning:

Design and clone sgRNAs targeting a critical exon of the MR10 gene into an appropriate

vector.

Transfection:

Co-transfect the sgRNA and Cas9 expression vectors into the target cells.

Selection and Clonal Isolation:

If using a selection marker, apply the appropriate selection agent to enrich for transfected

cells.

Perform single-cell sorting or limiting dilution to isolate individual clones.

Verification of Knockout:

Expand individual clones and extract genomic DNA.
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Perform PCR to amplify the targeted region of the MR10 gene.

Sequence the PCR products to confirm the presence of insertions or deletions (indels) that

result in a frameshift mutation and gene knockout.

Confirm the absence of MR10 protein expression by Western blotting or flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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